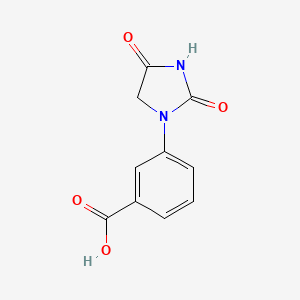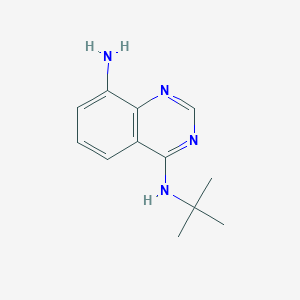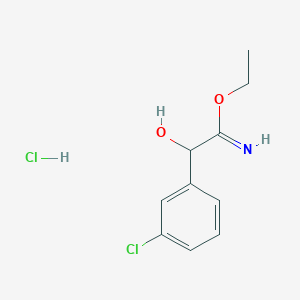![molecular formula C11H11NO3 B8311525 [4-(prop-2-enoylamino)phenyl] acetate](/img/structure/B8311525.png)
[4-(prop-2-enoylamino)phenyl] acetate
Vue d'ensemble
Description
[4-(prop-2-enoylamino)phenyl] acetate is an organic compound that belongs to the ester family Esters are typically derived from carboxylic acids and alcohols This particular compound is characterized by the presence of an acetic acid moiety esterified with a 4-acryloylamino-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acryloylamino-phenyl ester can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 4-acryloylamino-phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acryloylamino-phenyl ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(prop-2-enoylamino)phenyl] acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and 4-acryloylamino-phenol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(prop-2-enoylamino)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive ester group
Mécanisme D'action
The mechanism of action of acetic acid 4-acryloylamino-phenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing acetic acid and the active 4-acryloylamino-phenol, which can interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid phenyl ester: Similar ester structure but lacks the acryloylamino group.
Acetic acid 4-aminophenyl ester: Similar structure but with an amino group instead of an acryloylamino group.
Uniqueness
[4-(prop-2-enoylamino)phenyl] acetate is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where other esters may not be suitable .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
[4-(prop-2-enoylamino)phenyl] acetate |
InChI |
InChI=1S/C11H11NO3/c1-3-11(14)12-9-4-6-10(7-5-9)15-8(2)13/h3-7H,1H2,2H3,(H,12,14) |
Clé InChI |
UKABTHMPCYDAMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
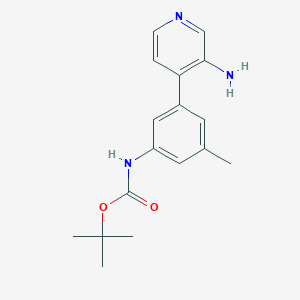
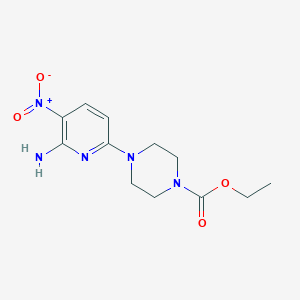
![tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8311450.png)
![2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8311463.png)
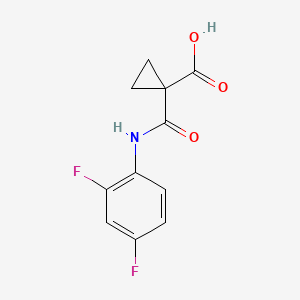
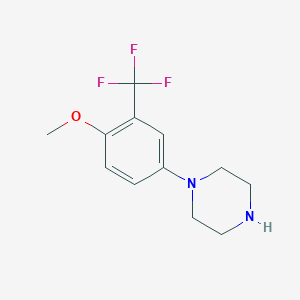

![2-[(2-Methoxyethyl)amino]-1-phenylpropanol](/img/structure/B8311484.png)
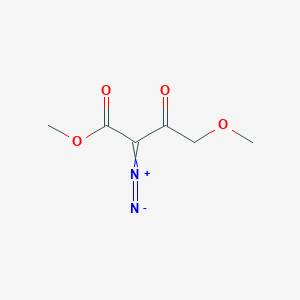
![2-Chloro-N-[1,2,4]thiadiazol-5-yl-acetamide](/img/structure/B8311505.png)
![[4-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-acetonitrile](/img/structure/B8311510.png)
